(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O2. This compound is characterized by the presence of a pyridine ring substituted with a benzyl group that has two methoxy groups at the 2 and 4 positions. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (2,4-Dimethoxyphenyl)methanamine
- 2,4-Dimethoxybenzenemethanamine
- 2,4-Dimethoxybenzylamine
Comparison: (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both the pyridine ring and the dimethoxybenzyl group. This combination provides distinct chemical and biological properties compared to other similar compounds that may only have one of these functional groups. The presence of the pyridine ring enhances its ability to participate in various chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-6-5-13(15(8-14)19-2)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKNGLMDKSZFGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355120 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418777-28-3 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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